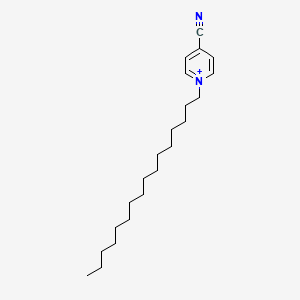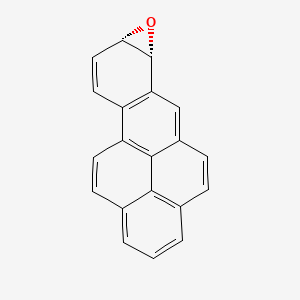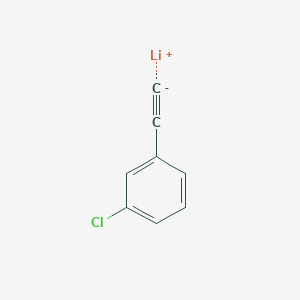
N,N-dimethylaniline;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylaniline is an organic compound with the formula C8H11N. It is a derivative of aniline, where two methyl groups are attached to the nitrogen atom. Sulfuric acid, with the formula H2SO4, is a highly corrosive strong mineral acid. When combined, these compounds are often used in various chemical reactions, particularly in the synthesis of dyes and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethylaniline can be synthesized by the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction is as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
In industrial settings, N,N-dimethylaniline is produced using similar methods but on a larger scale. The process involves the continuous feeding of aniline and methanol into a reactor with an acid catalyst, followed by the separation and purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylaniline N-oxide.
Reduction: It can be reduced to form aniline.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products
Nitration: Produces N,N-dimethylaniline nitrate.
Sulfonation: Produces N,N-dimethylaniline sulfonic acid.
Halogenation: Produces halogenated derivatives of N,N-dimethylaniline.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylaniline and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, particularly azo dyes like methyl orange
Biology: Utilized in the study of enzyme interactions and as a reagent in various biochemical assays.
Industry: Employed in the production of colorants for textiles, inks, and plastics.
Wirkmechanismus
The mechanism of action of N,N-dimethylaniline in chemical reactions often involves its role as a nucleophile due to the electron-donating effects of the methyl groups. In electrophilic aromatic substitution reactions, the nitrogen’s lone pair of electrons can participate in resonance, stabilizing the intermediate and facilitating the reaction .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylaniline can be compared with other similar compounds such as:
Aniline: Less nucleophilic due to the absence of electron-donating methyl groups.
N,N-Diethylaniline: Similar in reactivity but with slightly different steric and electronic properties due to the ethyl groups.
N-Methylaniline: Intermediate in reactivity between aniline and N,N-dimethylaniline.
N,N-Dimethylaniline is unique due to its high nucleophilicity and ability to stabilize reaction intermediates through resonance .
Eigenschaften
CAS-Nummer |
66906-54-5 |
|---|---|
Molekularformel |
C16H24N2O4S |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N,N-dimethylaniline;sulfuric acid |
InChI |
InChI=1S/2C8H11N.H2O4S/c2*1-9(2)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7H,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
GVHUFMQTANBIBV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1.CN(C)C1=CC=CC=C1.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)





![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)






